(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone
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Overview
Description
(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone is a complex organic compound that features a bromonaphthalene moiety and an indole structure substituted with a deuterated pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone typically involves multiple steps, including the formation of the indole core, bromination of the naphthalene ring, and the introduction of the deuterated pentyl group. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination of Naphthalene: The naphthalene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Deuterated Pentyl Group: The deuterated pentyl group can be introduced via a Grignard reaction or other organometallic coupling methods using deuterated reagents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom on the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Other Indole Derivatives: Compounds with indole structures that exhibit similar biological activities and synthetic utility.
Uniqueness
(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone is unique due to its combination of a bromonaphthalene moiety and a deuterated pentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C24H22BrNO |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H22BrNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3/i1D3,2D2,3D2,8D2,15D2 |
InChI Key |
GRWSWDKSCZKGSY-JDWPQCMHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Br |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
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